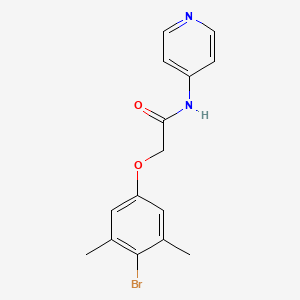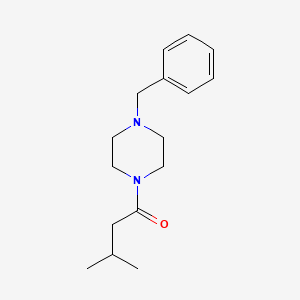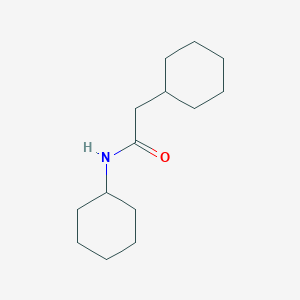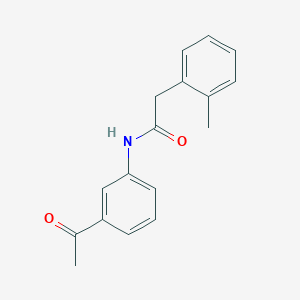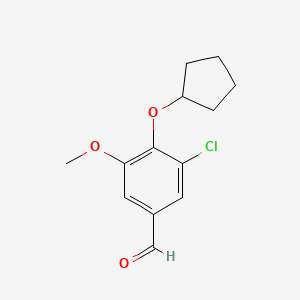
3-chloro-4-(cyclopentyloxy)-5-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-4-(cyclopentyloxy)-5-methoxybenzaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. The compound is known for its unique chemical structure, which makes it a promising candidate for the development of novel drugs.
Mechanism of Action
The mechanism of action of 3-chloro-4-(cyclopentyloxy)-5-methoxybenzaldehyde is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation, pain, and fever. The compound is also thought to interfere with the growth and proliferation of cancer cells and bacteria.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. The compound has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. It has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins that contribute to inflammation, pain, and fever. Additionally, the compound has been found to induce apoptosis in cancer cells and inhibit the growth of bacteria.
Advantages and Limitations for Lab Experiments
The advantages of using 3-chloro-4-(cyclopentyloxy)-5-methoxybenzaldehyde in lab experiments include its potent pharmacological effects, its unique chemical structure, and its potential applications in the development of novel drugs. However, the compound also has some limitations, including its low solubility in water and its relatively low yield in the synthesis process.
Future Directions
There are several future directions for the study of 3-chloro-4-(cyclopentyloxy)-5-methoxybenzaldehyde. One direction is to investigate the compound's potential use in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to explore the compound's mechanism of action in more detail and identify its molecular targets. Additionally, further research is needed to optimize the synthesis process and improve the yield of the compound. Finally, the compound's safety and toxicity profile should be thoroughly evaluated to determine its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 3-chloro-4-(cyclopentyloxy)-5-methoxybenzaldehyde is a multi-step process that involves several chemical reactions. The first step involves the conversion of 4-methoxyphenol to 3-methoxy-4-hydroxybenzaldehyde using a reagent such as sodium periodate. The second step involves the conversion of 3-methoxy-4-hydroxybenzaldehyde to this compound using a reagent such as thionyl chloride. The overall yield of the synthesis process is around 50%.
Scientific Research Applications
3-chloro-4-(cyclopentyloxy)-5-methoxybenzaldehyde has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been found to exhibit potent anti-inflammatory, analgesic, and antipyretic activities. It has also been shown to possess antitumor and antibacterial properties. The compound is being investigated for its potential use in the treatment of various diseases such as cancer, arthritis, and bacterial infections.
properties
IUPAC Name |
3-chloro-4-cyclopentyloxy-5-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO3/c1-16-12-7-9(8-15)6-11(14)13(12)17-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPGPWGUTSQBIRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Cl)OC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

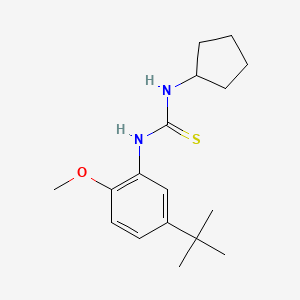
![2-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5783511.png)
![2-(4-ethoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5783522.png)
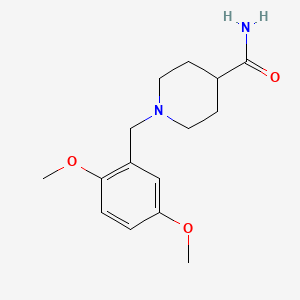
![3-(4-nitrophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B5783535.png)
![1-{[(3,5-dimethylbenzyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B5783541.png)
![3-[(4-fluorophenyl)amino]-1-(2-furyl)-1-propanone](/img/structure/B5783546.png)

![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-mesitylacrylamide](/img/structure/B5783560.png)
